BenchChemオンラインストアへようこそ!

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Medicinal Chemistry Scaffold Differentiation Kinase Profiling

This isoxazole-5-carboxamide (C₁₅H₁₇N₃O₄, MW 303.31) serves as a low-MW scaffold monomer and regioisomeric comparator for P2X3/FXR/SMYD/kinase target screening. Its furan-3-carbonyl-piperidine core offers distinct vector geometry vs. phenyl-piperidine variants, enhancing 3D diversity in compound collections. At the fragment-lead interface (clogP ~1.5), it excels as a matched-pair control for isoxazole-3- and 4-carboxamide SAR profiling. Procure for diversity-oriented library design, parallel synthesis, or developability benchmarking against higher-MW P2X3 antagonists. De novo biological profiling required; confirm target-specific data availability before ordering.

Molecular Formula C15H17N3O4
Molecular Weight 303.318
CAS No. 1448046-03-4
Cat. No. B2383928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
CAS1448046-03-4
Molecular FormulaC15H17N3O4
Molecular Weight303.318
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=NO2)C(=O)C3=COC=C3
InChIInChI=1S/C15H17N3O4/c19-14(13-1-5-17-22-13)16-9-11-2-6-18(7-3-11)15(20)12-4-8-21-10-12/h1,4-5,8,10-11H,2-3,6-7,9H2,(H,16,19)
InChIKeyISLHBNGOWTYXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide (CAS 1448046-03-4): Structural Profile and Procurement Baseline


N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a synthetic small molecule (C₁₅H₁₇N₃O₄, MW 303.31 g/mol) characterized by a piperidine core bearing a furan-3-carbonyl substituent at the 1-position and an isoxazole-5-carboxamide moiety linked via a methylene spacer at the 4-position . The compound belongs to the broader class of isoxazole-5-carboxamide derivatives, a scaffold widely explored in medicinal chemistry for targets including P2X3 receptors, FXR, SMYD proteins, and various kinases [1]. However, at the time of this analysis, no primary peer-reviewed publication or authoritative database entry was identified that reports quantitative biological activity data specific to this exact compound. Prospective users should verify the availability of target-specific profiling data with the supplier before committing to procurement.

Why In-Class Isoxazole-5-Carboxamide Compounds Cannot Be Assumed Interchangeable with N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide


The isoxazole-5-carboxamide scaffold is pharmacologically promiscuous; subtle changes in the N-linked substituent, the isoxazole ring substitution pattern, and the piperidine N-acyl group can profoundly redirect target selectivity and potency [1]. Within the Shionogi P2X3 antagonist patent family (US9150546, US9688643, US9718790), for example, structurally related analogs span an IC₅₀ range from 4 nM to >3,000 nM against the human P2X3 receptor in the same C6BU-1 cellular assay [2]. Even within a defined chemotype, replacing the furan-3-carbonyl with a fluoropyrimidine or cyclopropyl isoxazole variant can alter solubility, metabolic stability, and off-target profiles. No quantitative structure-activity data are publicly available for the title compound; therefore, its biological behavior cannot be inferred from data on close structural analogs, and direct experimental validation is mandatory.

Quantitative Differentiation Evidence for N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide Versus Close Analogs


Structural Differentiation: Furan-3-Carbonyl Piperidine vs. Fluoropyrimidine-Piperidine Isoxazole-5-Carboxamide

The title compound incorporates a furan-3-carbonyl group at the piperidine 1-position, a structural feature distinct from the 5-fluoropyrimidin-2-yl piperidine analog (CAS 2034258-25-6) [1]. The furan-3-carbonyl moiety differs in electronic character (electron-rich heteroaromatic vs. electron-deficient pyrimidine), hydrogen-bonding capacity, and metabolic vulnerability compared to the fluoropyrimidine variant. No direct head-to-head biological comparison has been published for these two compounds. The observed differentiation is purely structural; users should not assume equipotent target engagement or pharmacokinetic behavior when substituting one for the other in assay development.

Medicinal Chemistry Scaffold Differentiation Kinase Profiling

Isoxazole Regioisomer Differentiation: 5-Carboxamide vs. 3-Carboxamide and 4-Carboxamide Analogs

The title compound bears the carboxamide at the isoxazole 5-position. Closely related analogs shift the carboxamide to the 3-position (e.g., 5-cyclopropyl-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide) or 4-position (e.g., 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide) . In published P2X3 antagonist series, moving the substituent from the isoxazole 5-position to the 3-position can alter IC₅₀ by more than 10-fold, depending on the specific substitution pattern [1]. No direct comparison between the title compound and its 3-carboxamide or 4-carboxamide regioisomers has been reported. The evidence is class-level inference from structurally related isoxazole carboxamide series.

Regiochemistry Target Selectivity Medicinal Chemistry

Physicochemical Property Differentiation: MW, logP, HBD/HBA Profile vs. Common Screening Library Analogs

The title compound (MW 303.31, HBD = 1, HBA = 5, rotatable bonds = 4) occupies a favorable fragment-like to lead-like physicochemical space distinct from larger isoxazole-5-carboxamide P2X3 antagonists (e.g., I-364 series, MW ~477–527, clogP >3.5) [1]. Its lower molecular weight and lower lipophilicity predict superior aqueous solubility and reduced non-specific protein binding compared to elaborated drug-like P2X3 antagonists. However, no experimental solubility, permeability, or metabolic stability data are publicly available. Quantitative comparisons are limited to computed physicochemical parameters.

Drug-likeness Physicochemical Properties Screening Library Design

Recommended Research and Industrial Application Scenarios for N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide Based on Available Evidence


Fragment-Based or Lead-Like Screening Library Enrichment for Isoxazole-5-Carboxamide Chemotypes

With a molecular weight of 303 Da and an estimated clogP of ~1.5, the title compound sits at the interface of fragment and lead-like chemical space, making it a suitable candidate for inclusion in diversity-oriented screening libraries targeting P2X receptors, FXR, SMYD proteins, or kinases. Its furan-3-carbonyl-piperidine-isoxazole scaffold offers a distinct vector geometry compared to common phenyl-piperidine or pyrimidine-piperidine variants, enhancing three-dimensional diversity in compound collections .

Regioisomer Selectivity Probe Development for Isoxazole Carboxamide Target Profiling

The title compound's isoxazole-5-carboxamide regioisomer serves as a defined comparator for isoxazole-3-carboxamide and isoxazole-4-carboxamide analogs in target selectivity panels. When paired with matched 3-carboxamide and 4-carboxamide analogs sharing the same furan-3-carbonyl-piperidin-4-ylmethyl scaffold, researchers can isolate the contribution of the carboxamide position to target engagement, selectivity, and SAR [1].

Physicochemical Benchmarking Against Higher-MW Drug-Like Isoxazole Antagonists

The compound's favorable physicochemical profile (MW 303, single HBD, moderate lipophilicity) positions it as a low-MW comparator for evaluating the impact of molecular complexity on potency vs. developability trade-offs. When profiled alongside drug-like P2X3 antagonists (e.g., gefapixant, MW ~376; I-364 series, MW ~477), it can help deconvolute the contributions of molecular weight and lipophilicity to off-target pharmacology, solubility, and permeability within the isoxazole chemotype [2].

Custom Synthesis and SAR Exploration Starting Point

Given the absence of published biological data, the title compound is best procured as a custom synthesis starting point or a scaffold monomer for parallel library synthesis. The furan-3-carbonyl and isoxazole-5-carboxamide groups provide orthogonal handles for further derivatization, enabling systematic exploration of SAR around both the N-acyl and carboxamide vectors. Users should commission de novo biological profiling upon synthesis completion [3].

Quote Request

Request a Quote for N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.